2,5-Dibromothiazolo[5,4-d]thiazole
Description
Properties
IUPAC Name |
2,5-dibromo-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2S2/c5-3-7-1-2(10-3)8-4(6)9-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUPZGGVRIRXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(S1)Br)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromothiazolo[5,4-d]thiazole typically involves direct electrophilic aromatic substitution reactions. The bromination of thiazolo[5,4-d]thiazole can be achieved using N-halopyridine as the electrophile . The reaction is catalyzed by pyridine and can be carried out under mild conditions. Theoretical studies suggest that the direct C-halogenation is the favored mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Despite being heavily halogenated, 2,5-dibromothiazolo[5,4-d]thiazole retains limited reactivity in electrophilic substitution due to resonance stabilization of the π-system. Theoretical studies (B3LYP/6-31+G(d) calculations) suggest that electron-withdrawing bromines slightly enhance reactivity at specific positions :
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Chlorination : Reacts with N-chlorosuccinimide (NCS) in pyridine to yield polychlorinated derivatives, though dihalogenation dominates due to persistent ring activation .
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Regioselectivity : Bromination preferentially occurs at positions adjacent to sulfur atoms, driven by resonance effects .
Structural Confirmation :
X-ray crystallography confirms the planar geometry of this compound, with bond lengths and angles consistent with aromatic delocalization (Table 1) .
| Parameter | Experimental (Å/°) | Theoretical (B3LYP) (Å/°) |
|---|---|---|
| C(1)–S(1) | 1.740 | 1.737 |
| C(2)–S(1) | 1.735 | 1.732 |
| C(1)–N(1) | 1.297 | 1.297 |
| Dihedral angle (ring) | 0.2° | 0.1° |
Transition Metal-Catalyzed Cross-Coupling
The bromine atoms serve as leaving groups in cross-coupling reactions, enabling functionalization:
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Stille Coupling : Reacts with tributylstannylthiazole derivatives in the presence of Pd(PPh₃)₄ to form biheterocyclic compounds (69% yield) .
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Suzuki-Miyaura Potential : While not explicitly documented for this compound, analogous brominated thiazoles undergo Suzuki coupling with aryl boronic acids, suggesting feasibility .
Base-Induced Functionalization
Strong bases like LiHMDS not only induce halogen migration but also enable trapping of intermediates:
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Carbanion Trapping : Reaction with N-bromosuccinimide (NBS) yields tribrominated derivatives (e.g., 2′,4,5-tribromo-2′,4-bithiazole) .
Solid-State Reactivity and π-Stacking
The planar structure facilitates π-stacking interactions in the solid state, as evidenced by X-ray packing diagrams. These interactions enhance stability and may influence reactivity in heterogeneous reactions .
Scientific Research Applications
Environmental Sensing
Luminescent Metal-Organic Frameworks (LMOFs)
DBTT has been incorporated into luminescent metal-organic frameworks (LMOFs) designed for detecting environmental contaminants. These frameworks leverage the strong luminescence and structural stability of DBTT to sense toxic anions, aromatic compounds, and heavy metal ions in aqueous solutions. The quenching constants (K_SV) and limits of detection (LOD) reported for these LMOFs indicate high sensitivity to pollutants, making them suitable for environmental monitoring applications .
Case Study: Detection of Contaminants
A study demonstrated that LMOFs containing DBTT exhibited robust fluorescence properties and stability in water. The detection limits for various contaminants were significantly lower than those of traditional sensors, showcasing the effectiveness of DBTT-based materials in real-world applications .
Organic Photovoltaics
Dye-Sensitized Solar Cells (DSSCs)
DBTT derivatives are being explored as organic photosensitizers in dye-sensitized solar cells (DSSCs). These compounds are engineered to improve light absorption in the green spectrum while maintaining transparency in other regions crucial for photosynthesis. The incorporation of DBTT into D–π–A architectures has led to semitransparent DSSCs with power conversion efficiencies ranging from 5.6% to 6.1%, outperforming previous organic dyes used for similar applications .
Case Study: Agrivoltaics
Research focused on integrating photovoltaics into agricultural settings (agrivoltaics) has highlighted the potential of DBTT-based sensitizers. By optimizing the spectral properties through structural modifications, these compounds can enhance energy capture while supporting plant growth .
Semiconductor Materials
Building Blocks for Organic Electronics
DBTT serves as a promising building block in the synthesis of semiconductors for plastic electronics. The thiazolo[5,4-d]thiazole moiety provides desirable electronic properties that facilitate the development of materials suitable for organic optoelectronic devices. Recent advancements have shown that DBTT derivatives can be easily functionalized to expand their conjugated systems, enhancing their performance in electronic applications .
Case Study: Properties and Applications
A comprehensive review indicated that thiazolo[5,4-d]thiazole derivatives exhibit excellent charge transport properties and thermal stability, making them ideal candidates for organic photovoltaics and light-emitting diodes (LEDs). The ongoing research aims to refine synthetic methods and broaden the application scope of these materials .
Summary Table of Applications
| Application Area | Key Features | Performance Metrics |
|---|---|---|
| Environmental Sensing | High sensitivity to pollutants | Low LODs and high K_SV |
| Organic Photovoltaics | Improved light absorption; transparency | Power conversion efficiencies: 5.6-6.1% |
| Semiconductor Materials | Excellent charge transport; thermal stability | Suitable for organic electronics |
Mechanism of Action
The mechanism by which 2,5-Dibromothiazolo[5,4-d]thiazole exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various chemical reactions. The compound can activate or inhibit biochemical pathways by interacting with molecular targets such as enzymes and receptors . Its high oxidative stability and strong π-stacking interactions also contribute to its effectiveness in electronic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole derivatives vary significantly in properties based on substituents. Below is a comparative analysis of 2,5-dibromothiazolo[5,4-d]thiazole with structurally analogous compounds:
Substituent Effects on Electronic Structure
- This compound : Bromine atoms act as electron-withdrawing groups, localizing LUMO density on the TTz core. This enhances electron-accepting behavior, critical for charge transport in semiconductors .
- 2,5-Diphenylthiazolo[5,4-d]thiazole (DPTTz) : Phenyl substituents extend π-conjugation, shifting absorption spectra to longer wavelengths. The HOMO is delocalized over the phenyl rings, while the LUMO resides on the TTz unit, enabling mixed local excitation (LE) and intramolecular charge transfer (ICT) transitions .
- 2,5-Bis(4-nitrophenyl)thiazolo[5,4-d]thiazole : Nitro groups further lower the LUMO energy, improving oxidative stability. This derivative is used in high-purity formulations for optoelectronic research .
- 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) : Pyridyl groups introduce coordination sites for metal-organic frameworks (MOFs), enabling applications in luminescent sensors and catalysis .
Structural and Physical Properties
Biological Activity
2,5-Dibromothiazolo[5,4-d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique thiazole ring structure that contributes to its pharmacological potential. The presence of bromine substituents enhances its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values have been reported against Gram-positive and Gram-negative bacteria.
- A study demonstrated that compounds derived from thiazolo[5,4-d]thiazole exhibited MIC values ranging from 3.9 μg/mL to 54.58 μg/mL against resistant strains of E. coli and S. aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 3.9 |
| S. aureus | 0.06 |
| Bacillus subtilis | 0.06 |
| Candida albicans | 11.29 |
2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. Studies suggest that this compound can inhibit cancer cell proliferation:
- Compounds in this class have shown IC50 values in the micromolar range against various cancer cell lines.
- For example, one study reported an IC50 of 6.37 µM for a related thiazole derivative against specific cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory activity of thiazole derivatives has also been documented:
- Certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines.
- The mechanism involves modulation of signaling pathways associated with inflammation .
The biological activity of this compound is attributed to several mechanisms:
- DNA Gyrase Inhibition: Compounds derived from thiazoles have been shown to inhibit DNA gyrase activity, crucial for bacterial DNA replication .
- Enzyme Inhibition: Thiazoles can act as inhibitors for various enzymes involved in cellular processes, including those related to inflammation and cancer progression .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolo[5,4-d]thiazole derivatives:
- A study by Liu et al. highlighted the synthesis of halogenated derivatives and their enhanced biological activities compared to non-halogenated counterparts .
- Another investigation assessed the structure-activity relationship (SAR) of thiazoles and found that specific substitutions significantly influenced their antimicrobial potency .
Q & A
Basic: What are the common synthetic strategies for 2,5-Dibromothiazolo[5,4-d]thiazole derivatives?
Answer:
The synthesis of thiazolo[5,4-d]thiazole derivatives typically involves condensation reactions or direct arylation. A microwave-activated Pd-catalyzed C-H arylation protocol efficiently generates extended 2,5-dithienylthiazolo[5,4-d]thiazole chromophores without organometallic intermediates, enabling tailored energy levels for optoelectronic applications . For brominated derivatives like this compound, bromination of the parent thiazolo[5,4-d]thiazole core using agents like N-bromosuccinimide (NBS) under controlled conditions is common. Post-functionalization via Suzuki-Miyaura coupling or Ullmann reactions can introduce aryl/heteroaryl groups. Validation via H/C NMR and X-ray crystallography is critical to confirm regioselectivity and purity .
Advanced: How can computational methods predict substituent effects on the optoelectronic properties of thiazolo[5,4-d]thiazole derivatives?
Answer:
Density functional theory (DFT) studies reveal that electron-donating/withdrawing substituents on peripheral ligands (e.g., pyridyl groups) modulate frontier molecular orbital (FMO) distributions. For example, electron-withdrawing groups lower LUMO energies, enhancing electron-accepting capabilities, while electron-donating groups raise HOMO energies, improving hole transport. Computational models in TD-DFT show that substituents like –OCH or –NO red-shift absorption/emission peaks by 20–50 nm, aligning with experimental UV-Vis and fluorescence data .
Table 1: Substituent Effects on Optoelectronic Properties
| Substituent | HOMO (eV) | LUMO (eV) | λ (nm) |
|---|---|---|---|
| –OCH | -5.2 | -3.1 | 450 |
| –NO | -5.8 | -3.9 | 485 |
| –CH | -5.4 | -3.3 | 435 |
Basic: What spectroscopic and structural techniques are essential for characterizing thiazolo[5,4-d]thiazole derivatives?
Answer:
Key techniques include:
- X-ray crystallography : Resolves the planar, conjugated backbone and confirms bromine substitution patterns (e.g., bond lengths of ~1.85 Å for C–Br) .
- NMR spectroscopy : H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm), while C NMR identifies thiazole carbons (δ 150–160 ppm). F NMR is used for fluorinated analogs .
- UV-Vis/fluorescence spectroscopy : Determines π→π* transitions (λ ~350–500 nm) and quantum yields (e.g., Φ = 0.4–0.7 in DCM) .
Advanced: How can thiazolo[5,4-d]thiazole-based MOFs be optimized for heavy metal ion detection?
Answer:
Ligand design is critical:
- Ligand selection : Use 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) for its rigid π-conjugation and multiple coordination sites. Pair with dicarboxylate co-ligands (e.g., 4,4'-oxybis(benzoic acid)) to enhance framework stability and porosity .
- Fluorescence quenching : Heavy metals (e.g., Pb) disrupt ligand-centered emissions (λ ~450 nm). Stern-Volmer analysis quantifies detection limits (e.g., 10 M for Hg) .
- Post-synthetic modification : Introduce –SH or –NH groups to improve selectivity via chelation .
Advanced: How to resolve contradictions in reported fluorescence efficiencies of thiazolo[5,4-d]thiazole derivatives?
Answer:
Discrepancies often arise from:
- Solvent polarity : High polarity solvents (e.g., DMF) stabilize charge-transfer states, reducing Φ compared to non-polar solvents (e.g., toluene) .
- Crystallinity : Amorphous films exhibit lower efficiency than single crystals due to trap states. Grazing-incidence XRD and AFM correlate morphology with photoluminescence .
- Substituent electronic effects : Computational modeling (DFT) identifies electron-withdrawing groups as efficiency enhancers, guiding synthetic prioritization .
Basic: What are the key structural features of thiazolo[5,4-d]thiazole influencing material properties?
Answer:
- Planar conjugation : The fused thiazole rings enable strong π-π stacking (3.4–3.8 Å interplanar distances), critical for charge transport in organic semiconductors .
- Electron deficiency : The thiazolo[5,4-d]thiazole core acts as an electron acceptor, facilitating donor-acceptor (D-A) architectures in solar cells .
- Thermal stability : Decomposition temperatures exceed 300°C, making it suitable for high-temperature processing .
Advanced: How does incorporation of thiazolo[5,4-d]thiazole improve perovskite solar cell (PSC) stability?
Answer:
In D-A covalent organic frameworks (COFs):
- Defect passivation : N atoms in thiazolo[5,4-d]thiazole coordinate with Pb, reducing grain boundary defects in perovskite films .
- Charge transport : The COFTPDA-TZDA framework enhances hole mobility (μ ~10 cm/V·s) and moisture resistance, boosting PSC longevity (>1000 h at 85°C) .
Basic: What are the challenges in synthesizing asymmetric thiazolo[5,4-d]thiazole derivatives?
Answer:
- Regioselectivity : Bromination at the 2,5-positions requires precise stoichiometry to avoid over-substitution.
- Cross-coupling efficiency : Palladium catalysts (e.g., Pd(PPh)) with bulky ligands (e.g., SPhos) improve yields in Suzuki reactions with aryl boronic acids .
- Purification : Column chromatography (SiO, hexane/EtOAc) separates isomers, confirmed by HPLC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
